Pyrifenox

概要

説明

Pyrifenox is an antifungal compound primarily used in agriculture to control fungal pathogens. It functions by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This compound is particularly effective against powdery mildew, scab, and other fungal diseases affecting a variety of crops .

準備方法

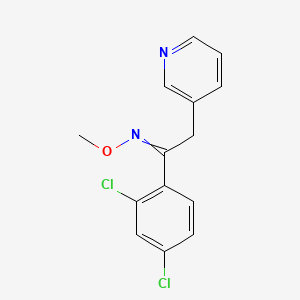

Synthetic Routes and Reaction Conditions: Pyrifenox, chemically known as 2’,4’-dichloro-2-(3-pyridyl)acetophenone O-methyloxime, is synthesized through a series of chemical reactions. The synthesis typically involves the following steps:

Formation of 2’,4’-dichloroacetophenone: This is achieved by chlorination of acetophenone.

Introduction of the pyridyl group: The 3-pyridyl group is introduced via a Friedel-Crafts acylation reaction.

Oxime formation: The final step involves the formation of the O-methyloxime derivative by reacting the ketone with hydroxylamine and methanol under acidic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the pyridyl ring, leading to the formation of N-oxides.

Reduction: The compound can be reduced to its corresponding amine derivative under specific conditions.

Substitution: This compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: this compound amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Agricultural Applications

Pyrifenox is predominantly used as a fungicide to control a range of fungal diseases affecting crops. It is effective against pathogens such as powdery mildew, scab, and leaf spot.

Efficacy Against Fungal Pathogens

- Target Diseases : this compound is utilized to combat fungal diseases in various crops, including fruits (apples, pears, cherries) and vegetables.

- Mechanism of Action : this compound functions by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes, thereby disrupting fungal growth and reproduction .

| Crop Type | Target Pathogen | Application Rate |

|---|---|---|

| Apples | Powdery mildew | 0.5-1.0 kg/ha |

| Peaches | Scab | 0.5-1.0 kg/ha |

| Sugarbeet | Leafspot | 0.5-1.0 kg/ha |

Medical Research Applications

Recent studies have explored the potential medical applications of this compound beyond agriculture, particularly in antifungal therapies.

Antifungal Activity Against Cryptococcus Species

A significant study investigated this compound's effects on Cryptococcus neoformans and Cryptococcus gattii, two pathogenic fungi responsible for cryptococcosis, a severe infection in immunocompromised individuals.

- Findings : this compound inhibited the growth of C. neoformans effectively but showed reduced efficacy against C. gattii. The study indicated that the resistance observed in C. gattii was linked to the expression of efflux pump genes .

- Capsule Structure Alteration : Treatment with this compound resulted in changes to the capsule structure of both species, impacting their virulence factors .

Environmental Impact Studies

This compound's persistence in the environment has been a subject of research due to its potential ecological implications.

Atmospheric Persistence

Research has demonstrated that this compound can persist in atmospheric particulate phases, raising concerns about its long-range transport and impact on air quality.

- Study Insights : The compound exhibited significant stability when adsorbed on atmospheric particles, with half-lives extending beyond several days . This persistence suggests that this compound may contribute to environmental contamination far from its application sites.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for evaluating its safety in both agricultural and medical contexts.

Toxicity Assessments

Several studies have assessed the toxicity of this compound to non-target organisms:

- A study reported that exposure to this compound could adversely affect mouse macrophages, indicating potential immunotoxic effects .

- Residue analysis in food products (e.g., tomatoes) revealed varying levels of this compound post-processing (washing, peeling, cooking), highlighting the importance of evaluating pesticide residues for consumer safety .

作用機序

Pyrifenox exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to increased membrane permeability and ultimately cell death . The molecular targets include the enzyme’s active site, where this compound binds and prevents the demethylation process .

類似化合物との比較

Fenpicoxamid: Another antifungal agent used to combat resistant fungal strains.

Boscalid: A fungicide with a different mode of action, targeting the succinate dehydrogenase enzyme.

Chlorothalonil: A broad-spectrum fungicide used in various agricultural applications.

Uniqueness of Pyrifenox: this compound is unique in its specific inhibition of ergosterol biosynthesis, making it highly effective against certain fungal pathogens. Its ability to affect the capsule architecture and export of glucuronoxylomannan in Cryptococcus species further distinguishes it from other antifungal agents .

生物活性

Pyrifenox is a synthetic compound primarily recognized for its antifungal properties, particularly as an ergosterol biosynthesis inhibitor. It has garnered attention in agricultural and medical fields due to its effectiveness against various phytopathogens and fungi, including species that affect crops and human health.

This compound functions by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. The compound's selectivity towards fungal cells over mammalian cells makes it a valuable candidate for antifungal treatments.

Key Findings on Biological Activity

- Antifungal Efficacy : this compound has demonstrated significant antifungal activity against a range of pathogens. Studies indicate its effectiveness against:

- Dose-Response Relationship : The biological activity of this compound exhibits a hormetic dose-response curve, where low doses can stimulate growth or metabolic activity while higher doses inhibit these processes . This characteristic complicates the interpretation of its effects in ecological and agricultural applications.

- Comparative Efficacy : In comparative studies with other antifungal agents, this compound has been found to have superior or comparable efficacy against certain pathogens when measured by minimum inhibitory concentration (MIC) values .

Table 1: Antifungal Activity of this compound Against Various Pathogens

| Pathogen | MIC (µg/mL) | EC50 (µg/mL) |

|---|---|---|

| Cryptococcus neoformans | 0.25 | 0.15 |

| Cryptococcus gattii | 0.30 | 0.20 |

| Candida albicans | 0.50 | 0.35 |

| Fusarium oxysporum | 0.40 | 0.25 |

Table 2: Comparative Efficacy of this compound with Other Antifungals

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | C. neoformans | 0.25 |

| Fluconazole | C. neoformans | 1.00 |

| Itraconazole | C. neoformans | 0.50 |

| Voriconazole | C. albicans | 0.30 |

Case Study 1: Efficacy Against Phytopathogens

In a controlled study evaluating the antifungal effects of this compound on various plant pathogens, researchers found that it inhibited mycelial growth significantly at concentrations as low as 0.008 µg/mL against certain ascomycetes . This study highlights its potential utility in agricultural settings where fungal infections can devastate crops.

Case Study 2: Impact on Human Fungal Infections

A clinical study assessed the effects of this compound on human pathogenic fungi, particularly focusing on its action against Candida species and dermatophytes. Results indicated that this compound not only inhibited fungal growth but also showed promise in reducing biofilm formation, which is critical in chronic infections .

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPCAYZTYMHQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042359 | |

| Record name | Pyrifenox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88283-41-4 | |

| Record name | Pyrifenox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88283-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrifenox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-, O-methyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pyrifenox?

A: this compound primarily acts as an ergosterol biosynthesis inhibitor [, , , ]. It specifically targets the C-14 demethylation step in the ergosterol biosynthesis pathway [, , ].

Q2: How does the inhibition of ergosterol biosynthesis affect fungi?

A: Ergosterol is a crucial component of fungal cell membranes, analogous to cholesterol in animal cells. Inhibiting its biosynthesis disrupts membrane integrity and fluidity, ultimately leading to fungal cell death [, ].

Q3: Are there any differences in the efficacy of this compound against different fungal species?

A: Yes, research has shown that this compound exhibits differential effects on Cryptococcus neoformans and Cryptococcus gattii. While it effectively inhibits the growth of C. neoformans, it is significantly less effective against C. gattii []. This difference in sensitivity is attributed to the expression of efflux pump genes, particularly AFR1 and AFR2, in C. gattii. Mutant C. gattii cells lacking these genes show increased sensitivity to this compound [].

Q4: Does this compound impact GXM export in Cryptococcus species?

A: Yes, treatment with this compound significantly reduces the secretion of GXM in both C. neoformans and C. gattii [].

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers don't explicitly state the molecular formula and weight of this compound, they provide its chemical structure, which can be used to deduce this information.

Q6: Is there any spectroscopic data available for this compound?

A: The electrochemical behavior of this compound has been investigated using techniques like DC polarography, cyclic voltammetry, AC polarography, and differential pulse polarography []. This research provides valuable insights into its reduction behavior under various pH conditions.

Q7: What are the known resistance mechanisms to this compound in fungi?

A: One of the main resistance mechanisms observed is the overexpression of efflux pump genes, particularly AFR1 and AFR2, as seen in C. gattii []. These pumps can effectively expel this compound from the fungal cells, reducing its efficacy.

Q8: Does cross-resistance exist between this compound and other fungicides?

A: Yes, cross-resistance has been observed between this compound and other Demethylation Inhibitor (DMI) fungicides. For instance, strains of Venturia inaequalis resistant to flusilazole also exhibited resistance to this compound []. Similarly, Ustilago maydis mutants with major gene mutations conferring resistance to fenpropimorph showed cross-resistance to fenpropidin and tridemorph, but not to inhibitors of earlier steps in ergosterol biosynthesis or to triazoles and this compound []. Conversely, minor gene mutants displayed increased sensitivity to triazoles and this compound [].

Q9: What is known about the toxicity of this compound?

A: While the provided abstracts do not extensively detail this compound toxicity, one study reports on allergic contact dermatitis caused by exposure to Rondo-M®, a fungicide containing this compound and mancozeb []. Patch testing confirmed the allergic reaction to both components []. This highlights the potential for this compound to cause skin sensitization in certain individuals.

Q10: What is the environmental impact of this compound?

A: Although the provided abstracts lack specific details on the environmental impact of this compound, one study shows that its dissipation is enhanced when biofumigation with solarization is used as a soil disinfestation method []. This suggests that specific agricultural practices can influence its degradation in the environment.

Q11: What analytical methods are employed to detect and quantify this compound?

A: Various techniques have been used to analyze this compound, including gas chromatography with electron capture detection (GC-ECD) [], differential pulse polarography [], capillary electrophoresis with ultraviolet detection (CE-UV) [, ], and capillary electrophoresis-electrospray ionization-quadrupole ion trap-tandem mass spectrometry (CE-ESI-MS/MS) [, ].

Q12: Are there any known alternatives to this compound for controlling fungal diseases?

A: Several alternative fungicides have been investigated for their effectiveness against various fungal pathogens. These include, but are not limited to, flusilazole, propiconazole, triflumizole, fenpropimorph, iprodione, procymidone, chlozolinate, quintozene, chloroneb, tolclofos-methyl, cyprodinil, fenhexamid, benomyl, fludioxonil, difenoconazole, penconazole, carbendazim, thiabendazole, fosetyl-aluminium, and propiconazole [, , , ]. The choice of the most suitable alternative depends on the specific fungal pathogen, host plant, and environmental factors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。